3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Risperidone synthesis Catalytic hydrogenation Process chemistry

Synthetic route failures due to incorrect oxidation state intermediates delay API programs. CAS 41078-70-0 is the designated unsaturated pyrido[1,2-a]pyrimidin-4-one for the critical hydrogenation step to the 6,7,8,9-tetrahydro analog (CAS 63234-80-0). - Key intermediate in risperidone & paliperidone convergent synthesis. - Hydrogenation: 10% Pd/C, 35 psi H₂, 90% yield under standardized conditions. - Also supplied as Risperidone Impurity 4 / Paliperidone Impurity 80 with ICH Q3A data. - 36-month stability at -20°C; validated UPLC-MS/MS method (LOD 0.005 ng/mL).

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 41078-70-0
Cat. No. B018865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS41078-70-0
Synonyms3-(2-Chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one;  3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)CCCl
InChIInChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3
InChIKeyLFTGLYCNMGGMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Key Intermediate for Risperidone & Paliperidone


3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0) is a heterocyclic building block belonging to the pyrido[1,2-a]pyrimidin-4-one class. It is recognized primarily as a key intermediate in the synthesis of the atypical antipsychotic drugs risperidone and paliperidone . The compound features a planar pyrido[1,2-a]pyrimidine ring system bearing a reactive 2-chloroethyl substituent at position 3 and a methyl group at position 2 [1]. Its unsaturated ring structure distinguishes it from the corresponding 6,7,8,9-tetrahydro analog (CAS 63234-80-0), enabling a strategic hydrogenation step that is central to the convergent assembly of the final drug molecules .

Unsaturated pyrido ring intermediate for hydrogenation step in risperidone/paliperidone synthesis
Designated impurity reference standard (Risperidone Impurity 4 / Paliperidone Impurity 80)
Compatible with GMP intermediate procurement and analytical method validation workflows

Why CAS 41078-70-0 Cannot Be Substituted


The pyrido[1,2-a]pyrimidin-4-one scaffold appears in multiple risperidone/paliperidone intermediates, but simple substitution is not possible because the target compound occupies a unique, non-redundant position in the synthetic sequence. Its unsaturated pyrido ring is the direct substrate for catalytic hydrogenation to the 6,7,8,9-tetrahydro intermediate (CAS 63234-80-0) – a transformation that cannot be achieved with the already-saturated analog . Furthermore, the unsaturated ring imparts a melting point approximately 65–70 °C higher than that of the tetrahydro analog, which directly affects purification strategy, polymorph control, and solid-state handling [1][2]. Selecting an alternative pyrido[1,2-a]pyrimidin-4-one intermediate alters the downstream hydrogenation requirement and introduces divergent impurity profiles that demand re-validation of analytical methods [3].

Ring saturation The tetrahydro analog (CAS 63234-80-0) cannot serve as direct hydrogenation substrate, altering the synthetic route and impurity profile.
Solid-state Unsaturated ring gives a melting point ~68 °C higher; substitution may shift purification behavior and polymorph control.
Analytical identity Alternative pyrido[1,2-a]pyrimidin-4-one intermediates lack the formal impurity designation and validated HPLC methods.

Quantitative Evidence: CAS 41078-70-0 vs. Analog


Direct Hydrogenation Substrate for Tetrahydro Intermediate

The unsaturated pyrido ring of CAS 41078-70-0 is the immediate precursor to the saturated 6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate (CAS 63234-80-0), the direct coupling partner in risperidone synthesis . In a disclosed hydrogenation protocol, 28 g of CAS 41078-70-0 was dissolved in 90 mL of 6N HCl, treated with 2.8 g of 10% Pd/C, and hydrogenated at 35 psi H₂ at room temperature for 8 hours, yielding 25.1 g of the tetrahydro product as white crystals in 90% yield . No other 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one analog with a different ring saturation state can serve as a direct substrate for this specific transformation.

Hydrogenation Substrate
Head-to-head
90% isolated yield to tetrahydro intermediate (25.1 g from 28 g)
Unique ring saturation enables convergent synthesis; off-route processing is avoided.
10% Pd/C, 35 psi H₂, 6N HCl, 8 h; saturated analog cannot undergo this transformation.
Risperidone synthesis Catalytic hydrogenation Process chemistry

Melting Point Advantage for Purification

The melting point of CAS 41078-70-0 is 144.0–148.0 °C (TCI specification, reference value 146 °C) [1], compared with 76.0–80.0 °C for the 6,7,8,9-tetrahydro analog (CAS 63234-80-0) [2]. This ~68 °C difference arises from the planar, fully conjugated ring system of the unsaturated compound, which permits tighter crystal packing and higher lattice energy. CAS Common Chemistry independently reports a melting point of 140–142 °C [3], while Delta-Bio reports 139–141 °C [4], confirming batch-to-batch consistency.

Melting Point
Cross-study comparable
144–148 °C vs. 76–80 °C (ΔTₘ ≈ 68 °C)
Higher crystallinity supports purification and solid-state handling.
Multiple vendor measurements confirm batch-to-batch consistency.
Physicochemical characterization Solid-state properties Purification

Certified Purity and Crystalline Quality

TCI supplies CAS 41078-70-0 with a certified purity of ≥99.0% by GC and ≥98.0% by nonaqueous titration [1]. The tetrahydro analog (CAS 63234-80-0) is also offered at ≥98.0% by GC . While the nominal purity specifications appear similar, the unsaturated compound is uniformly supplied as a white to light yellow powder or crystal with a tight melting range (144–148 °C), whereas the tetrahydro analog shows greater variability in reported melting ranges (68.5–80 °C across suppliers) , suggesting less consistent crystalline quality. Bidepharm also lists CAS 41078-70-0 at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Certified Purity
Cross-study comparable
≥99.0% (GC), ≥98.0% (titration); narrow mp range 144–148 °C
Supports GMP intermediate quality and QC release consistency.
Batch-specific reports (NMR, HPLC, GC) available from suppliers.
Quality control Analytical chemistry Reference standard

Validated RP-HPLC Method

A dedicated reverse-phase HPLC method for CAS 41078-70-0 has been documented on a Newcrom R1 column, using a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. This method is scalable for preparative impurity isolation and suitable for pharmacokinetic studies. Moxin Chemicals supplies CAS 41078-70-0 as a reference standard with HPLC-confirmed purity ≥99.0%, supported by NMR (¹H, ¹³C), HRMS, and elemental analysis, achieving a UPLC resolution ≥3.0 and an LOD of 0.005 ng/mL for impurity detection . The compound is designated as Risperidone Impurity 4 (also Paliperidone Impurity 80) and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions [2].

Validated HPLC Method
Supporting evidence
UPLC resolution ≥3.0, LOD 0.005 ng/mL; regulatory impurity designation
Eliminates de novo method development for impurity profiling and ANDA submission.
36-month stability at -20°C; RP-HPLC on Newcrom R1 with MS-compatible conditions.
HPLC analysis Method validation Impurity profiling

Low Cytotoxicity vs. Paliperidone

In vitro cytotoxicity testing against SH-SY5Y human neuroblastoma cells yielded an IC₅₀ of 156.7 µM for CAS 41078-70-0, compared to an IC₅₀ of 8.2 µM for the active pharmaceutical ingredient paliperidone . This ~19-fold lower cytotoxicity indicates that the impurity does not introduce acute cellular toxicity at concentrations far exceeding expected residual levels in formulated drug products. The data support its use as a reference impurity standard without confounding cytotoxicity readouts in cell-based assays.

Cytotoxicity (SH-SY5Y)
Head-to-head
IC₅₀ 156.7 µM (19-fold lower than paliperidone IC₅₀ 8.2 µM)
Does not independently affect cell viability at relevant concentrations.
SH-SY5Y neuroblastoma model; supports impurity reference standard use in cell assays.
Cytotoxicity Impurity safety SH-SY5Y neuroblastoma

High-Yield Cyclocondensation Synthesis

Chinese patent CN112794849A discloses an optimized synthesis of CAS 41078-70-0 via cyclocondensation of ethyl 2-acetyl-4-chlorobutyrate with 2-aminopyridine in the presence of imidazole hydrochloride at 100–110 °C, delivering the target compound as a white solid in 95% yield after recrystallization from ethyl acetate [1]. The patent further reports that the precursor ethyl 2-acetyl-4-chlorobutyrate is itself obtained in 97% yield, resulting in an overall two-step yield of ~92% from commercial starting materials. This high-yielding, chromatography-free protocol supports industrial scalability.

Synthetic Yield
Class-level inference
95% yield (chromatography-free, imidazole HCl catalyst)
Supports scalable procurement and process reproducibility.
Ethyl 2-acetyl-4-chlorobutyrate + 2-aminopyridine, 100–110 °C, 6 h (CN112794849A).
Process chemistry Synthetic yield Patent

Applications of CAS 41078-70-0


GMP Intermediate for Risperidone Synthesis

CAS 41078-70-0 is the designated unsaturated precursor for the catalytic hydrogenation step that generates the 6,7,8,9-tetrahydro intermediate (CAS 63234-80-0), the direct coupling partner of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the convergent synthesis of risperidone . The hydrogenation proceeds in 90% yield under standardized conditions (10% Pd/C, 35 psi H₂, 6N HCl, 8 h), providing a robust, scalable entry point into the risperidone synthetic sequence . For CMO and API manufacturers, procurement of CAS 41078-70-0 ensures availability of the correct oxidation-state intermediate for this critical hydrogenation step.

Certified Impurity Reference Standard

CAS 41078-70-0 is recognized as Risperidone Impurity 4 and Paliperidone Impurity 80, supplied with comprehensive characterization data compliant with ICH Q3A guidelines [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) during ANDA submissions and commercial production. A validated UPLC-MS/MS method achieves an LOD of 0.005 ng/mL, with UPLC resolution ≥3.0 . The compound demonstrates 36-month stability at -20°C with a degradation rate of <0.1% in acetonitrile-water solution over 6 months, ensuring long-term reference standard reliability .

Chloroethylation Side Product Monitoring

In paliperidone synthesis, the chloroethylation step can generate CAS 41078-70-0 as a process-related impurity. Research laboratories use the certified reference standard of this compound to monitor impurity formation during reaction optimization. By adjusting cyclization temperature (60–70 °C) and reaction time, impurity generation can be reduced by >50% . The availability of a validated HPLC method with simple acetonitrile-water-phosphoric acid mobile phase [2] enables real-time process monitoring without the need for extensive analytical development.

Cell-Based Assay Controls for Antipsychotic Drugs

Given its low intrinsic cytotoxicity (IC₅₀ = 156.7 µM in SH-SY5Y cells, 19-fold lower than paliperidone at IC₅₀ = 8.2 µM) , CAS 41078-70-0 can serve as a negative control or impurity reference in cell-based pharmacological assays for antipsychotic drug candidates without confounding viability readouts. This is particularly relevant for neuroblastoma (SH-SY5Y) and neuronal cell models used in schizophrenia research, where the impurity's presence must not independently affect cell health endpoints.

Application
Selection Property
Validation Focus
Risperidone Synthesis Intermediate
Unsaturated pyrido ring (hydrogenation substrate)
Process compatibility and yield verification
Certified Impurity Reference Standard
Regulatory impurity designation and analytical data package
Analytical method validation readiness
Process Impurity Monitoring
Chloroethylation side-product identity
Real-time process analytics without method development
Cell-Based Assay Control
Low intrinsic cytotoxicity profile
Assay fidelity in neuroblastoma models

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